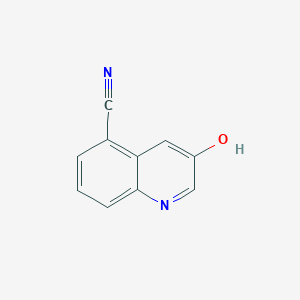

3-Hydroxyquinoline-5-carbonitrile

Description

Significance of Quinoline (B57606) Heterocycles in Contemporary Synthetic and Biological Chemistry

Quinoline and its derivatives are a prominent class of nitrogen-containing heterocyclic compounds that have garnered immense interest in medicinal chemistry and materials science. epa.govnih.gov The rigid, aromatic structure of the quinoline nucleus serves as a privileged scaffold, allowing for the strategic placement of various functional groups to modulate the molecule's physicochemical and biological properties. orientjchem.org This has led to the development of a wide array of quinoline-based compounds with diverse pharmacological activities, including anticancer, antimalarial, antibacterial, antiviral, and anti-inflammatory effects. orientjchem.orgbiointerfaceresearch.com

The significance of the quinoline core is underscored by its presence in numerous commercially successful drugs. nih.gov For instance, compounds like Chloroquine and Mefloquine are cornerstones in antimalarial therapy, while the fluoroquinolone class of antibiotics, such as Ciprofloxacin, are vital in combating bacterial infections. nih.gov In oncology, quinoline derivatives like Camptothecin and its analogs have demonstrated potent antitumor activity. nih.gov The ability of the quinoline scaffold to interact with various biological targets, including enzymes and DNA, makes it a fertile ground for the design and discovery of new therapeutic agents. orientjchem.orgnih.gov

Structural Characteristics and Research Impetus for Hydroxyquinoline Derivatives

The introduction of a hydroxyl (-OH) group onto the quinoline framework gives rise to hydroxyquinolines, a subclass with distinct chemical properties and heightened biological potential. The position of the hydroxyl group significantly influences the molecule's characteristics. For example, 8-hydroxyquinoline (B1678124) is a well-known metal-chelating agent, a property that is central to many of its biological activities, including neuroprotective and anticancer effects. nih.govuni.lu The hydroxyl group can act as both a hydrogen bond donor and acceptor, enhancing the molecule's ability to interact with biological macromolecules. mdpi.com

The synthetic versatility of hydroxyquinolines allows for the generation of a large number of derivatives, further expanding their research applications. nih.gov The presence of the hydroxyl group can influence the electronic properties of the quinoline ring system and provide a handle for further chemical modifications. This has spurred extensive research into developing novel hydroxyquinoline-based compounds for a range of applications, from therapeutic agents to fluorescent sensors and organic light-emitting diodes (OLEDs). uni.lusigmaaldrich.com

Specific Academic and Research Focus on 3-Hydroxyquinoline-5-carbonitrile

Within the broader family of hydroxyquinolines, this compound represents a specific and interesting molecular architecture. This compound combines the features of a 3-hydroxyquinoline (B51751) with a nitrile (-C≡N) group at the 5-position. The nitrile group is a strong electron-withdrawing group and can participate in various chemical transformations, making it a valuable synthon in organic chemistry.

While extensive research has been conducted on other isomers, such as 8-hydroxyquinolines, specific studies focusing solely on this compound are less prevalent in the current literature. However, research on related quinoline-3-carbonitrile derivatives has highlighted their potential as potent bioactive molecules. For instance, certain quinoline-3-carbonitrile derivatives have been investigated for their excellent selective cytotoxicity against cancer cell lines. nih.gov Furthermore, other studies have demonstrated the antibacterial potential of quinoline-3-carbonitrile scaffolds. nih.gov

Table 1: Physicochemical Properties of Related Quinoline Derivatives

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | LogP |

| 3-Hydroxyquinoline | C₉H₇NO | 145.16 | 2.1 |

| 3-hydroxyquinoline-8-carbonitrile | C₁₀H₆N₂O | 170.17 | 1.0 (predicted) |

| 6-Bromo-4-hydroxyquinoline-3-carbonitrile | C₁₀H₅BrN₂O | 249.07 | Not Available |

This table presents data for structurally related compounds to provide context for the properties of this compound. Data sourced from PubChem and commercial supplier information. nih.govuni.lusigmaaldrich.com

Overview of Current Scholarly Landscape and Underexplored Research Avenues for this compound

The current research landscape indicates that while the parent quinoline and hydroxyquinoline scaffolds are well-explored, this compound remains a relatively niche compound. Much of the existing research focuses on broader classes of quinoline derivatives.

This presents several underexplored research avenues:

Novel Synthetic Methodologies: The development of efficient and regioselective synthetic routes to specifically produce this compound is a key area for investigation. While general methods for synthesizing hydroxyquinolines and quinoline carbonitriles exist, optimizing these for this specific isomer could be a valuable contribution to synthetic chemistry. nih.gov

Biological Screening: A comprehensive biological evaluation of this compound is warranted. Given the known anticancer and antibacterial activities of related quinoline-carbonitriles, screening this compound against a panel of cancer cell lines and bacterial strains could reveal potent biological activity. nih.govnih.gov

Coordination Chemistry: Investigating the metal-chelating properties of this compound could open up applications in sensor technology or catalysis. The presence of the hydroxyl group and the nitrogen atom of the quinoline ring, along with the nitrile group, offers potential coordination sites for metal ions.

Materials Science: The unique electronic properties conferred by the combination of the hydroxy and nitrile groups on the quinoline scaffold could be exploited in the design of novel organic electronic materials, such as those used in OLEDs or as fluorescent probes.

Structure

3D Structure

Properties

IUPAC Name |

3-hydroxyquinoline-5-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6N2O/c11-5-7-2-1-3-10-9(7)4-8(13)6-12-10/h1-4,6,13H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMFXRNKKJGBMEH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C=C(C=NC2=C1)O)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261457-64-0 | |

| Record name | 3-hydroxyquinoline-5-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies and Strategic Pathways for 3 Hydroxyquinoline 5 Carbonitrile and Its Precursors

Retrosynthetic Disconnection Analysis of the 3-Hydroxyquinoline-5-carbonitrile Framework

Retrosynthetic analysis provides a logical approach to deconstruct a target molecule into simpler, commercially available starting materials. For this compound, a primary disconnection can be made at the bonds forming the pyridine (B92270) ring of the quinoline (B57606) system. This leads to two main fragments: a substituted aniline (B41778) derivative and a three-carbon component.

A key disconnection involves breaking the C2-C3 and N1-C2 bonds, which points towards classical quinoline syntheses like the Friedländer or Skraup-Doebner-Miller reactions. nih.govorganicreactions.orgwikipedia.org This approach would require an appropriately substituted 2-aminobenzaldehyde (B1207257) or a related precursor. Another strategic disconnection can be envisioned by considering the introduction of the hydroxyl and nitrile groups as separate functionalization steps on a pre-formed quinoline core. nih.govrsc.org This suggests pathways involving halogenated quinoline intermediates that can be subsequently converted to the desired product.

Foundational and Evolving Synthetic Approaches to the Quinoline Ring System

The construction of the quinoline ring is a cornerstone of heterocyclic chemistry, with several classical methods still in wide use, alongside modern modifications that offer improved efficiency and substrate scope.

Classical and Modified Cyclization Protocols for Quinoline Formation

Friedländer Synthesis: This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, such as an aldehyde or ketone. eurekaselect.comorganicreactions.orgwikipedia.org The reaction can be catalyzed by either acid or base and proceeds through an initial aldol (B89426) condensation followed by cyclodehydration. organicreactions.orgwikipedia.org Variations of the Friedländer synthesis have been developed to improve yields and expand the range of accessible substituted quinolines. thieme-connect.comorganic-chemistry.org

Skraup–Doebner–von Miller Synthesis: This is another venerable method for quinoline synthesis, which typically involves the reaction of an aniline with an α,β-unsaturated carbonyl compound. nih.govwikipedia.org The reaction is often carried out under strong acidic conditions. nih.gov Improvements to this method have focused on using milder reaction conditions and alternative reagents to minimize side reactions like polymerization of the carbonyl substrate. nih.gov For instance, the use of acrolein diethyl acetal (B89532) as a three-carbon annulation partner has been shown to be effective. nih.gov

| Quinoline Synthesis Method | Reactants | Conditions | Key Features |

| Friedländer Synthesis | 2-aminoaryl aldehyde/ketone + α-methylene carbonyl compound | Acid or base catalysis | Forms the pyridine ring through condensation and cyclodehydration. eurekaselect.comorganicreactions.orgwikipedia.org |

| Skraup–Doebner–von Miller Synthesis | Aniline + α,β-unsaturated carbonyl compound | Strong acid | A classic method for quinoline ring formation. nih.govwikipedia.org |

Directed Functionalization for Introduction of Hydroxyl and Nitrile Moieties onto the Quinoline Core

Once the quinoline scaffold is assembled, the introduction of the hydroxyl and nitrile groups at specific positions is a critical step.

Hydroxylation: Direct C-H hydroxylation of the quinoline ring can be challenging. However, methods for the regioselective hydroxylation of quinoline derivatives have been developed. For instance, copper(II)-catalyzed direct hydroxylation of the ortho C-H bond of an aromatic ring directed by the quinoline nitrogen has been reported. nih.gov Other strategies may involve the synthesis of a quinoline derivative with a leaving group at the desired position, which can then be displaced by a hydroxyl group.

Cyanation: The introduction of a nitrile group onto the quinoline core can be achieved through several methods. Direct C-H cyanation offers an atom-economical approach. Vanadium-containing heteropoly acids have been used as catalysts for the direct oxidative C-H cyanation of quinoline and its derivatives, preferentially at the 4-position. rsc.orgrsc.org Another common strategy is the palladium-catalyzed cyanation of haloquinolines, where a halogen atom is replaced by a cyanide group. wikipedia.org This method is versatile and tolerates a wide range of functional groups. wikipedia.org Regioselective cyanation of quinoline N-oxides at the C2-position has also been achieved using trimethylsilyl (B98337) cyanide mediated by (diacetoxyiodo)benzene. researchgate.netresearchgate.net

Contemporary Synthetic Routes to this compound

Modern synthetic organic chemistry emphasizes efficiency, atom economy, and the development of environmentally benign procedures. These principles are reflected in the contemporary routes to this compound.

Direct Synthetic Pathways (e.g., One-Pot Multicomponent Reactions)

Multicomponent reactions (MCRs) have emerged as powerful tools for the synthesis of complex molecules in a single step from three or more starting materials. rsc.orgrsc.org The synthesis of quinoline derivatives via MCRs offers significant advantages in terms of efficiency and molecular diversity. rsc.orgrsc.org For instance, a one-pot, three-component reaction of an aromatic aldehyde, malononitrile, and a suitable aniline precursor in the presence of a catalyst can lead to the formation of substituted quinoline-3-carbonitriles. mdpi.comiosrjournals.org These reactions often proceed with high atom economy and allow for the rapid generation of a library of compounds. rsc.org

Catalyst-Mediated Synthesis

Catalysis is pivotal in modern organic synthesis, offering pathways to complex molecules like this compound with high efficiency and selectivity. Various catalytic systems, including transition metals, organocatalysts, and acid/base catalysis, have been instrumental in advancing quinoline synthesis.

Transition Metal Catalysis:

Transition metal catalysts, particularly those based on palladium, copper, nickel, and iron, are widely employed in the synthesis of quinolines. researchgate.netnumberanalytics.com These catalysts facilitate key bond-forming reactions, such as cross-coupling and cyclization, which are essential for constructing the quinoline scaffold. numberanalytics.com For instance, palladium catalysts are used in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds that can be cyclized to quinolines. numberanalytics.com Copper catalysts are effective in Ullmann-type coupling reactions, forming aryl amines that serve as precursors for quinoline synthesis. numberanalytics.com

Recent research has highlighted the use of various transition metal complexes in quinoline synthesis:

Iron Catalysis: A single-atom iron catalyst has shown superior performance in the acceptorless dehydrogenative coupling for quinoline synthesis from amino alcohols and ketones or other alcohols. organic-chemistry.org

Cobalt Catalysis: Cobalt(II) acetate (B1210297) has been used for the dehydrogenative cyclization of 2-aminoaryl alcohols with ketones or nitriles. organic-chemistry.org

Nickel Catalysis: Nickel-catalyzed double dehydrogenative coupling of 2-aminobenzyl alcohol with diols provides an eco-friendly route to quinolines. organic-chemistry.org Another nickel-catalyzed method involves the sequential dehydrogenation and condensation of α-2-aminoaryl alcohols with ketones or secondary alcohols. organic-chemistry.org

Iridium Catalysis: An iridium-catalyzed synthesis of functionalized quinolines from 2-aminobenzyl alcohols and α,β-unsaturated ketones has been developed, offering high efficiency and broad functional group tolerance. organic-chemistry.org

Copper Catalysis: A cooperative catalytic system of CuI and pyrrolidine (B122466) enables the efficient synthesis of 2-substituted quinolines. organic-chemistry.org Copper-catalyzed one-pot synthesis from anilines and aldehydes proceeds via C-H functionalization followed by C-N/C-C bond formation. ias.ac.in

The site-selective C-H functionalization of the quinoline ring using transition metal catalysis is an area of active research, allowing for the direct introduction of functional groups at specific positions, which is crucial for tailoring the properties of the final molecule. acs.orgacs.org

Organocatalysis:

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful and sustainable alternative to metal-based catalysis. In the context of quinoline synthesis, N-heterocyclic carbenes (NHCs) have been employed in asymmetric [3+3] annulation reactions of 3-hydroxyquinolin-2-ones with 2-bromoenals to construct enantioenriched quinoline derivatives. rsc.org This method provides access to chiral quinoline structures with high enantioselectivity under mild conditions. rsc.org

Acid/Base Catalysis:

Acid and base catalysis are fundamental to many classical quinoline syntheses, such as the Friedländer and Combes reactions. jocpr.comtandfonline.com These reactions typically involve the condensation of an o-aminoaryl aldehyde or ketone with a compound containing an α-methylene group. tandfonline.com

Acid Catalysis: Brønsted acids like hydrochloric acid, sulfuric acid, and p-toluenesulfonic acid, as well as Lewis acids such as zinc chloride, are commonly used. core.ac.ukresearchgate.net A reusable solid acid catalyst, silica-propylsulfonic acid, has been used for the Friedländer cyclization. researchgate.net

Base Catalysis: Bases like piperidine, sodium ethoxide, and potassium hydroxide (B78521) are also employed to facilitate the condensation step. researchgate.net

The choice of catalyst can significantly influence the reaction pathway and yield. For instance, in a catalyst-free, three-component reaction of quinoline N-oxides and aryldiazonium salts in acetonitrile (B52724) under microwave irradiation, 2-anilinoquinolines are formed. However, with 2-substituted quinolines, 3-hydroxyquinoline (B51751) becomes the main product through a 1,3-shift of the oxygen atom. nih.gov

Microwave-Assisted and Photochemical Synthesis Enhancements

To improve reaction times, yields, and energy efficiency, alternative energy sources like microwave irradiation and light are being increasingly utilized in quinoline synthesis.

Microwave-Assisted Synthesis:

Microwave-assisted organic synthesis (MAOS) has been shown to accelerate many chemical transformations. core.ac.uktandfonline.com In the context of quinoline synthesis, microwave irradiation has been successfully applied to various protocols:

Solvent-Free Synthesis: An efficient, solvent-free, one-pot synthesis of quinolines from o-nitrobenzaldehyde and enolizable ketones uses SnCl2·2H2O under microwave irradiation without any added catalyst. core.ac.uk

Catalyst-Based Synthesis: A microwave-assisted, solvent-free method for synthesizing polysubstituted quinolines from o-aminobenzophenone derivatives and carbonyl compounds uses a recyclable propylsulfonic acid catalyst. tandfonline.com Another approach uses indium(III) trifluoromethanesulfonate (B1224126) as a reusable catalyst for the reaction of 2-aminoaryl ketones with phenylacetylenes under microwave and solvent-free conditions. organic-chemistry.org

Multi-Component Reactions: A three-component synthesis of N-arylated-dihydrobenzo[g]quinoline-5,10-diones has been developed using microwave assistance. nih.gov

Photochemical Synthesis:

Photochemical methods offer unique reaction pathways that are often inaccessible through thermal methods. Visible-light-mediated aerobic dehydrogenation using a non-toxic and inexpensive titanium dioxide catalyst provides an environmentally friendly route to various N-containing heterocycles, including quinolines. organic-chemistry.org Another photochemical approach involves the cyclization of 4-aryl-N-benzoyloxy-2,3-diphenyl-1-azabuta-1,3-dienes to yield 2,3-diphenylquinoline (B3369077) derivatives. rsc.org A continuous photochemical process has also been developed for the synthesis of quinolines via an alkene isomerization and cyclocondensation cascade. ucd.ie Furthermore, a visible-light-mediated C-H hydroxyalkylation of quinolines has been reported, proceeding through a radical pathway. nih.gov

Principles of Green Chemistry in the Synthesis of this compound

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. thepharmajournal.comjddhs.com These principles are increasingly being applied to the synthesis of quinolines to develop more sustainable and environmentally benign methodologies. ijpsjournal.comnih.gov

Solvent-Free and Aqueous Reaction Environments

One of the key principles of green chemistry is the use of safer solvents or the elimination of solvents altogether. jddhs.com

Solvent-Free Reactions:

Conducting reactions in the absence of a solvent, often referred to as neat or solvent-free conditions, can significantly reduce waste and simplify product purification. jocpr.comcore.ac.ukresearchgate.net Several solvent-free methods for quinoline synthesis have been developed:

A one-pot reaction of o-nitrobenzaldehyde and enolizable ketones using SnCl2·2H2O under microwave irradiation proceeds without a solvent. core.ac.uk

The synthesis of quinoline derivatives from 2-aminoacetophenone (B1585202) or 2-aminobenzophenone (B122507) with various ketones can be achieved using caesium iodide under solvent-free and thermal conditions. researchgate.net

A magnetite nanoparticle-supported acidic ionic liquid has been used as a catalyst for the synthesis of quinolines and fused polycyclic quinolines under solvent-free conditions. tandfonline.com

Aqueous Reaction Environments:

Water is considered a green solvent due to its non-toxicity, non-flammability, and abundance. thepharmajournal.com The synthesis of pyrimido[4,5-b]quinolones has been achieved in high yields through a three-component reaction in water using an Fe3O4 NP-cell catalyst. nih.gov

Energy-Efficient Synthesis Protocols

Reducing energy consumption is another important aspect of green chemistry. This can be achieved by conducting reactions at ambient temperature and pressure or by using alternative energy sources that are more efficient than conventional heating. thepharmajournal.com

Microwave-assisted synthesis, as discussed earlier, is a prime example of an energy-efficient protocol. core.ac.uktandfonline.comnih.gov The rapid heating and shorter reaction times associated with microwave irradiation can lead to significant energy savings compared to conventional heating methods. researchgate.net Similarly, photochemical reactions that can be carried out at room temperature using visible light also represent an energy-efficient approach. organic-chemistry.orgnih.gov

Sustainable Catalyst Development

The development of sustainable catalysts is crucial for greening chemical processes. This involves using catalysts that are derived from renewable resources, are recyclable, and have low toxicity. numberanalytics.comrsc.org

Heterogeneous Catalysts:

Magnetite nanoparticle-supported acidic ionic liquids. tandfonline.com

Carbon aerogel-doped with cobalt and copper nanoparticles. tandfonline.com

A reusable phenalenyl-based photocatalyst for oxidative dehydrogenation. organic-chemistry.org

Biocatalysis:

The use of enzymes and whole-cell systems as catalysts (biocatalysis) is a highly sustainable approach. Malic acid has been reported as a biocatalyst for the synthesis of quinolines. tandfonline.com

Earth-Abundant Metal Catalysts:

There is a growing trend to replace precious metal catalysts (e.g., palladium, iridium) with catalysts based on more abundant and less toxic metals like iron, copper, and nickel. researchgate.netorganic-chemistry.orgias.ac.in This shift not only reduces the environmental impact but also the cost of the synthesis. rsc.org

Reactivity and Mechanistic Investigations of 3 Hydroxyquinoline 5 Carbonitrile

Electrophilic Aromatic Substitution Reactions on the Quinoline (B57606) Nucleus of 3-Hydroxyquinoline-5-carbonitrile

Electrophilic aromatic substitution (SEAr) is a fundamental reaction for functionalizing aromatic rings. In this compound, the outcome of such reactions is complex due to the competing directing effects of the substituents and the heterocyclic nitrogen atom.

The quinoline nucleus itself is generally deactivated towards electrophilic attack compared to benzene (B151609), particularly in the pyridine (B92270) ring, due to the electron-withdrawing nature of the nitrogen atom. Under the acidic conditions typical for many SEAr reactions (e.g., nitration, sulfonation), the quinoline nitrogen is protonated, further deactivating the pyridine ring. Consequently, electrophilic substitution is expected to occur preferentially on the benzenoid ring.

The directing effects of the existing substituents are as follows:

3-Hydroxy (-OH) group: This is a strongly activating, ortho, para-directing group. However, as it is located on the pyridine ring, its activating effect is primarily directed towards the C2 and C4 positions of the pyridine ring.

5-Nitrile (-CN) group: This is a strongly deactivating, meta-directing group. It deactivates the carbocyclic ring and directs incoming electrophiles to the C6 and C8 positions.

The interplay of these effects suggests that substitution is most likely to occur on the benzene ring at the C6 or C8 position, as directed by the nitrile group. While the hydroxyl group is a powerful activator, its influence is less pronounced on the distant benzenoid ring.

Predicting the precise regioselectivity often requires advanced analysis. Theoretical studies using methods like Density Functional Theory (DFT) are invaluable for predicting the most likely sites of electrophilic attack by calculating the energies of the possible intermediates (arenium ions). orientjchem.orgorientjchem.orgresearchgate.net For the related molecule 8-hydroxyquinoline (B1678124), DFT calculations have been used to study its electrophilic aromatic substitution reactions, demonstrating that product stability can be a key determinant of the reaction's outcome. orientjchem.orgorientjchem.org Similar computational approaches would be necessary to definitively predict the substitution pattern for this compound.

Nucleophilic Substitution Reactions and Related Transformations

Nucleophilic aromatic substitution (SNAr) on the quinoline ring of this compound is not expected under standard conditions, as the molecule lacks a suitable leaving group (like a halogen) at an activated position.

However, a relevant transformation is the Vicarious Nucleophilic Substitution (VNS) of hydrogen. This type of reaction allows for the formal substitution of a hydrogen atom by a nucleophile in electron-deficient aromatic rings. The presence of the electron-withdrawing nitrile group and the quinoline nitrogen makes the ring system susceptible to nucleophilic attack. For VNS to occur, the nucleophile must contain a leaving group on the nucleophilic atom. While specific examples for this compound are not documented, studies on nitroquinolines show that they readily undergo VNS, with nucleophilic attack occurring at positions ortho or para to the activating nitro group. This suggests that if sufficiently activated, this compound could potentially undergo nucleophilic substitution at positions C4 or C6.

Transformations Involving the Hydroxyl Group (e.g., O-Alkylation, O-Acylation, Etherification)

The 3-hydroxyl group behaves as a typical phenol, making it amenable to a variety of transformations, primarily through reactions at the oxygen atom. These reactions are crucial for modifying the molecule's properties and for use as a synthetic handle.

O-Alkylation and O-Acylation (Etherification and Esterification): The phenolic proton is acidic and can be removed by a base (e.g., K₂CO₃, NaH) to form a phenoxide ion. This highly nucleophilic species can then react with electrophiles like alkyl halides or acyl chlorides in a nucleophilic substitution reaction to form ethers (O-alkylation) or esters (O-acylation), respectively. researchgate.netorganic-chemistry.org These reactions provide access to a wide range of 3-alkoxy and 3-acyloxyquinoline derivatives.

Transformations of the Nitrile Group (e.g., Hydrolysis, Reduction, Cycloaddition Reactions leading to new heterocycles)

The nitrile group is a versatile functional group that can be converted into several other important moieties. libretexts.org

Hydrolysis: The carbon-nitrogen triple bond of the nitrile can be hydrolyzed under either acidic or basic conditions. lumenlearning.comchemistrysteps.com The reaction proceeds through an amide intermediate, which may or may not be isolated. libretexts.org Complete hydrolysis yields 3-hydroxyquinoline-5-carboxylic acid. chemistrysteps.comsavemyexams.com

Acid-catalyzed hydrolysis: Heating with an aqueous acid (e.g., H₂SO₄, HCl) first protonates the nitrile nitrogen, increasing the electrophilicity of the carbon, which is then attacked by water. libretexts.orglumenlearning.com

Base-catalyzed hydrolysis: Heating with an aqueous base (e.g., NaOH) involves the direct nucleophilic attack of a hydroxide (B78521) ion on the nitrile carbon. libretexts.org This initially forms the sodium salt of the carboxylic acid, which must be subsequently acidified to yield the free acid. savemyexams.com

Reduction: The nitrile group can be reduced to a primary amine (5-(aminomethyl)-quinolin-3-ol). A powerful reducing agent like lithium aluminum hydride (LiAlH₄) is typically required for this transformation. chadsprep.com The reaction mechanism involves the nucleophilic addition of hydride ions to the nitrile carbon. libretexts.org

Cycloaddition Reactions: Nitriles can participate as a 2π component in cycloaddition reactions. For instance, reaction with azides can lead to the formation of tetrazole rings, a common bioisostere for carboxylic acids. This provides a powerful method for constructing new heterocyclic systems fused to or substituted on the quinoline core. nih.gov

Metal-Catalyzed Cross-Coupling Reactions of this compound

Metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. However, this compound is not directly suitable for most standard cross-coupling protocols (e.g., Suzuki, Heck, Sonogashira) as it lacks the necessary functional group, typically a halide or triflate. udg.edu

To participate in these reactions, the molecule must first be functionalized. The most common strategy would be to convert the phenolic hydroxyl group into a triflate (-OTf, trifluoromethanesulfonate). Triflates are excellent leaving groups in palladium-catalyzed reactions. This would yield 5-cyanoquinolin-3-yl trifluoromethanesulfonate (B1224126), a versatile substrate for a wide range of cross-coupling partners.

Alternatively, a halogen atom (Br or I) could be introduced onto the quinoline ring via electrophilic aromatic substitution (see section 3.1), providing another handle for cross-coupling reactions. nih.gov While 8-hydroxyquinoline derivatives have been used as ligands to promote copper-catalyzed coupling reactions, the participation of the this compound scaffold as a coupling substrate would require these prior modifications. mdpi.comacs.org

Photochemical and Electrochemical Reactivity Studies

Photochemical Reactivity: The photochemical behavior of quinolines has been a subject of interest. Upon absorption of UV light, quinoline derivatives can be promoted to an excited state, opening pathways to unique reactions not accessible under thermal conditions. Visible light-mediated C-H hydroxyalkylation of quinolines has been reported, proceeding through a radical pathway. nih.gov This suggests that under appropriate conditions with a suitable radical precursor, this compound could potentially undergo selective C-H functionalization at its electron-deficient positions, such as C2 or C4. nih.gov

Electrochemical Reactivity: The electrochemical properties of this compound are expected to be influenced by the redox-active hydroxyl group. Studies on other hydroxyquinolines have shown that the hydroxyl group can be oxidized. This process is often complex and can involve proton-coupled electron transfer (PCET) mechanisms. The oxidation potential would be influenced by the electron-withdrawing nitrile group, which would likely make the hydroxyl group more difficult to oxidize compared to unsubstituted 3-hydroxyquinoline (B51751).

Elucidation of Reaction Mechanisms and Intermediates via Spectroscopic and Computational Approaches

Understanding the detailed reaction pathways and identifying transient intermediates is crucial for optimizing reactions and discovering new transformations. A combination of spectroscopic and computational methods is essential for these investigations.

Computational Approaches: Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for exploring the reactivity of complex molecules like this compound. orientjchem.org These methods can be used to:

Calculate the electron density at different positions in the molecule to predict sites of electrophilic and nucleophilic attack. nih.gov

Model the geometries and energies of reactants, transition states, and products to map out the entire reaction energy surface. acs.orgacs.org

Determine reaction barriers, which helps in predicting reaction rates and regioselectivity. acs.org

Analyze the impact of substituents on the aromaticity and reactivity of the quinoline rings. nih.gov

For example, computational studies on 7- and 8-hydroxyquinoline have provided deep insights into proton transfer mechanisms and the stability of various isomers, knowledge that is transferable to understanding the tautomeric equilibria and reactivity of the 3-hydroxy isomer. acs.orgacs.orgresearchgate.net

Spectroscopic Approaches: Experimental elucidation of reaction mechanisms relies heavily on spectroscopic techniques to identify products and detect reactive intermediates.

Nuclear Magnetic Resonance (NMR): 1D and 2D NMR spectroscopy (e.g., COSY, HSQC, HMBC) are fundamental for unambiguously determining the structure of reaction products, which is key to establishing regioselectivity in substitution reactions. nih.gov

Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is used to confirm the elemental composition of products. nih.gov When coupled with techniques like HPLC (HPLC-MS), it can be used to monitor reaction progress and identify intermediates.

Infrared (IR) and UV-Vis Spectroscopy: IR spectroscopy is used to track the transformation of functional groups (e.g., the disappearance of -OH or -CN stretching bands). nih.govnih.gov UV-Vis spectroscopy can be used to study the electronic structure and follow reactions involving chromophoric species. nih.gov

By combining these computational and spectroscopic tools, a comprehensive picture of the reactivity and mechanistic pathways of this compound can be developed.

Derivatization and Functionalization Strategies for 3 Hydroxyquinoline 5 Carbonitrile

Design and Synthesis of Novel Analogs through Hydroxyl Group Modification

The hydroxyl group at the C-3 position of the quinoline (B57606) ring is a prime site for derivatization, allowing for the introduction of a wide array of functionalities that can modulate the molecule's physicochemical properties. nih.govresearchgate.net The nucleophilicity of this phenolic hydroxyl group makes it reactive towards various electrophilic reagents. nih.gov Common strategies for its modification include etherification, esterification, and conversion to sulfonate esters.

Protection of the hydroxyl group is also a critical step in multistep syntheses to prevent unwanted side reactions while modifying other parts of the molecule. mdpi.comnih.gov Reagents like acetic anhydride (B1165640) or di-tert-butyl dicarbonate (B1257347) (Boc-anhydride) can be used to form acetyl or Boc-protected ethers, respectively, which can be deprotected later in the synthetic sequence. mdpi.com

Key derivatization reactions targeting the hydroxyl group include:

Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base yields the corresponding esters. Perfluoroacylimidazoles can also be used for this transformation.

Sulfonylation: Treatment with sulfonyl chlorides, such as p-toluenesulfonyl chloride or pyridine-3-sulfonyl chloride, in a basic medium produces sulfonate esters. researchgate.net

Alkylation (Etherification): Reaction with alkyl halides in the presence of a base like sodium hydride can form ethers. nih.gov

Reaction with Isocyanates: Isocyanates react with the hydroxyl group to form carbamate (B1207046) derivatives, a strategy often employed to enhance detection in mass spectrometry. nih.gov

These modifications are instrumental in creating new analogs with altered lipophilicity, hydrogen bonding capacity, and steric profiles, which are crucial for tuning biological activity.

Table 1: Reagents for Hydroxyl Group Derivatization

| Reagent Class | Specific Example | Resulting Functional Group |

|---|---|---|

| Acyl Halides | Acetyl chloride, Palmitoyl chloride | Ester |

| Anhydrides | Acetic anhydride | Ester |

| Isocyanates | p-Toluenesulfonyl isocyanate (PTSI) | Carbamate |

| Sulfonyl Chlorides | Pyridine-3-sulfonyl chloride | Sulfonate Ester |

Chemical Transformations of the Nitrile Group to Access Diverse Functionalities (e.g., Amides, Carboxylic Acids, Tetrazoles)

The nitrile group at the C-5 position is a versatile functional handle that can be converted into several other important chemical moieties. researchgate.netlibretexts.org Its transformations significantly expand the chemical diversity of the 3-hydroxyquinoline-5-carbonitrile scaffold.

Hydrolysis to Amides and Carboxylic Acids: The hydrolysis of the nitrile group is a fundamental transformation that can be achieved under either acidic or basic conditions. libretexts.orgchemistrysteps.com

Acid-catalyzed hydrolysis: Heating the nitrile with an aqueous acid (e.g., hydrochloric acid) initially produces a primary amide (3-hydroxyquinoline-5-carboxamide). libretexts.orglumenlearning.com Prolonged reaction time and harsher conditions lead to further hydrolysis of the amide to the corresponding carboxylic acid (3-hydroxyquinoline-5-carboxylic acid). google.comlibretexts.org The mechanism involves protonation of the nitrile nitrogen, which increases the electrophilicity of the carbon atom, facilitating nucleophilic attack by water. libretexts.orglumenlearning.com

Base-catalyzed hydrolysis: Reaction with an aqueous base, such as sodium hydroxide (B78521), also proceeds via the amide intermediate to yield a carboxylate salt. chemistrysteps.com Subsequent acidification is required to obtain the free carboxylic acid. libretexts.org The mechanism involves the direct nucleophilic attack of the hydroxide ion on the nitrile carbon. libretexts.orgchemistrysteps.com

Synthesis of Tetrazoles: The nitrile group can undergo a [2+3] cycloaddition reaction with azide (B81097) reagents to form a tetrazole ring. This transformation is significant as the 5-substituted tetrazole ring is a well-established bioisostere for the carboxylic acid group, often improving metabolic stability and pharmacokinetic properties. researchgate.net The reaction is typically carried out using sodium azide with an ammonium (B1175870) chloride catalyst or using organotin azides.

Table 2: Functional Groups Accessible from the Nitrile Moiety

| Target Functional Group | General Method | Key Reagents | Intermediate |

|---|---|---|---|

| Primary Amide | Partial Hydrolysis | H₂O, H⁺ or OH⁻ (controlled) | N/A |

| Carboxylic Acid | Full Hydrolysis | H₂O, H⁺ or OH⁻ (vigorous) | Amide |

Directed Functionalization at Peripheral Positions of the Quinoline Core

Beyond modifying the existing hydroxyl and nitrile groups, the quinoline ring system itself can be functionalized at its peripheral C-H bonds. The nitrogen atom within the quinoline ring can act as an intrinsic directing group, typically guiding functionalization to the C2 or C8 positions. mdpi.com To achieve functionalization at other positions, specific directing group strategies or activation of the quinoline ring, for instance by N-oxide formation, are often employed.

C-H Activation/Functionalization: Transition metal-catalyzed C-H activation is a powerful tool for introducing new substituents.

N-Oxide Strategy: Conversion of the quinoline nitrogen to an N-oxide can alter the regioselectivity of functionalization. For example, palladium-catalyzed C2 arylation has been described for quinoline N-oxides. nih.gov Copper-catalyzed carbamoylation of quinoline N-oxides at the C2 position has also been reported. mdpi.com

Directing Groups: The introduction of a removable directing group can guide a metal catalyst to a specific C-H bond. Bidentate auxiliaries like 8-aminoquinoline (B160924) are among the most versatile directing groups for the functionalization of sp² C-H bonds. nih.gov

Copper-Catalyzed Reactions: Copper(II)-catalyzed reactions have been used for the direct hydroxylation, cyanation, nitration, and halogenation of ortho C-H bonds in aryl groups directed by a quinoline moiety. nih.gov

These advanced synthetic methods allow for precise molecular editing of the quinoline core, enabling the exploration of structure-activity relationships at positions that are not readily accessible through classical methods. nih.gov

Development of High-Diversity Chemical Libraries of this compound Derivatives

The creation of high-diversity chemical libraries is a cornerstone of modern drug discovery, facilitating high-throughput screening (HTS) to identify hit compounds. bio-connect.nl The this compound scaffold is an excellent starting point for generating such libraries due to its multiple points for diversification.

A high-diversity library can be constructed by applying the derivatization strategies outlined in the previous sections in a combinatorial fashion.

Scaffold Derivatization: A collection of core scaffolds can be generated by performing directed functionalization on the quinoline ring (Section 4.3) to introduce various substituents at different positions.

Combinatorial Synthesis: This set of diverse scaffolds can then be subjected to a matrix of reactions. For instance, each scaffold can be reacted with a panel of reagents that modify the hydroxyl group (e.g., various acyl chlorides, isocyanates as described in Section 4.1).

Functional Group Transformation: In parallel or subsequently, the nitrile group can be converted into a range of other functionalities, such as amides, carboxylic acids, or tetrazoles (Section 4.2).

By combining these approaches, a large and structurally diverse library of compounds can be synthesized. The goal is to maximize the coverage of chemical space, incorporating a wide range of shapes, sizes, and electronic properties to increase the probability of finding a molecule that interacts with a specific biological target. bio-connect.nlstanford.edu These libraries are essential tools for identifying novel lead compounds in drug discovery programs. medchemexpress.com

Structure-Activity Relationship (SAR) Studies of this compound Derivatives for In Vitro Biological Interactions

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how specific structural features of a molecule contribute to its biological activity. nih.gov For derivatives of this compound, SAR studies would systematically evaluate how modifications at the three main sites—the hydroxyl group, the nitrile group, and the quinoline core—affect their interaction with a given biological target in vitro.

Impact of Hydroxyl Group Modification: Altering the C-3 hydroxyl group can significantly impact activity. For example, SAR studies on related heterocyclic compounds like coumarins have shown that O-substitution is essential for antifungal activity. mdpi.com Converting the hydroxyl to an ether or ester can change the molecule's hydrogen bonding potential and lipophilicity, which are critical for target binding and cell permeability.

Impact of Nitrile Group Transformation: The conversion of the nitrile to an amide, carboxylic acid, or tetrazole introduces different electronic and steric properties at the C-5 position. researchgate.net An SAR study would compare the in vitro potency of these analogs. For instance, the acidic nature of a carboxylic acid or tetrazole might be crucial for forming a key salt bridge with a residue in a protein's active site, a feature absent in the neutral nitrile or amide derivatives. nih.gov

Impact of Quinoline Core Substitution: Introducing substituents at various positions on the quinoline ring allows for the probing of specific pockets in a binding site. SAR studies on other quinoline-based compounds have revealed important trends. For example, in some 8-hydroxyquinoline (B1678124) series, the presence of electron-withdrawing groups or halogens has been shown to enhance activity. mdpi.comnih.gov Similarly, for pyrimidine-5-carbonitrile derivatives, specific substitutions have led to potent anticancer activity. nih.govnih.gov The position, size, and electronic nature of these peripheral substituents would be systematically varied to optimize potency and selectivity. researchgate.netnih.gov

The collective data from these studies, often supported by molecular modeling, helps to build a comprehensive SAR model. This model guides the rational design of next-generation compounds with improved efficacy and drug-like properties. nih.gov

Table 3: Hypothetical SAR Exploration for this compound Derivatives

| Modification Site | Structural Change | Potential Impact on Biological Interaction |

|---|---|---|

| C-3 Position | -OH to -OCH₃ (Ether) | Loss of H-bond donor, increased lipophilicity |

| C-3 Position | -OH to -OCOCH₃ (Ester) | Loss of H-bond donor, potential prodrug |

| C-5 Position | -CN to -CONH₂ (Amide) | Introduction of H-bond donor/acceptor |

| C-5 Position | -CN to -COOH (Carboxylic Acid) | Introduction of negative charge, H-bond donor/acceptor |

| C-5 Position | -CN to -CN₄H (Tetrazole) | Introduction of acidic bioisostere |

| C-7/C-8 Position | -H to -Cl (Chloro) | Increased lipophilicity, altered electronics |

Theoretical and Computational Studies of 3 Hydroxyquinoline 5 Carbonitrile

Quantum Chemical Calculations

Quantum chemical calculations, including Density Functional Theory (DFT) and ab initio methods, are fundamental in understanding the intrinsic properties of 3-hydroxyquinoline-5-carbonitrile. escholarship.orgnih.gov These methods provide a theoretical framework for investigating the molecule's electronic structure, stability, and reactivity. researchgate.net

Electronic Structure, Frontier Molecular Orbitals (HOMO-LUMO) Analysis, and Electrostatic Potential Surfaces

Electronic Structure and Frontier Molecular Orbitals (HOMO-LUMO) Analysis:

The electronic properties of quinoline (B57606) derivatives are a key focus of computational studies. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's reactivity. The energy difference between the HOMO and LUMO, known as the energy gap (ΔE), is an indicator of molecular stability. researchgate.net For instance, a smaller energy gap generally suggests higher reactivity. nih.gov In related quinoline systems, DFT calculations at the B3LYP/6-311++G(d,p) level have been used to determine these parameters. nih.gov The HOMO is typically localized over the electron-rich regions of the molecule, while the LUMO is found in electron-deficient areas, indicating likely sites for electrophilic and nucleophilic attack, respectively. researchgate.net

Table 1: Representative Frontier Molecular Orbital Energies for a Quinoline Derivative

| Parameter | Value (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -2.5 |

| Energy Gap (ΔE) | 4.0 |

Note: The values in this table are illustrative and based on typical findings for similar quinoline structures. Actual values for this compound would require specific calculations.

Electrostatic Potential Surfaces (MEP):

Molecular Electrostatic Potential (MEP) surfaces are valuable for visualizing the charge distribution of a molecule and predicting its reactive sites. researchgate.net The MEP maps display regions of negative potential (red to yellow), which are susceptible to electrophilic attack, and regions of positive potential (blue), which are prone to nucleophilic attack. researchgate.net For quinoline derivatives, the negative potential is often concentrated around electronegative atoms like oxygen and nitrogen, while the positive potential is typically found near hydrogen atoms. researchgate.netresearchgate.net This information is critical for understanding intermolecular interactions, such as hydrogen bonding. nih.gov

Conformational Analysis and Tautomerism Studies

Conformational Analysis:

Computational methods are employed to identify the most stable conformation of this compound by calculating the energies of various possible spatial arrangements of its atoms. This analysis is crucial as the biological activity of a molecule is often dependent on its three-dimensional structure.

Tautomerism Studies:

3-Hydroxyquinolines can exist in different tautomeric forms, most commonly the enol and keto forms. nih.gov Quantum chemical calculations can predict the relative stabilities of these tautomers. nih.govbeilstein-journals.org For example, in a related compound, 4-hydroxy-5,7-dimethoxyquinoline-3-carbonitrile, the enol form is favored in the solid state due to stabilization by intramolecular hydrogen bonding. The relative energies of the tautomers can be influenced by the solvent environment. nih.govbeilstein-journals.org

Table 2: Illustrative Relative Energies of Tautomers

| Tautomer | Relative Free Energy (kcal/mol) |

| Enol Form | 0.0 (Reference) |

| Keto Form | +2.1 |

Note: This data is based on a similar quinoline derivative and serves as an example.

Prediction of Spectroscopic Parameters for Structural Correlation

Computational methods can predict various spectroscopic parameters, which can then be compared with experimental data to confirm the molecular structure.

NMR Spectroscopy: The chemical shifts (δ) in Nuclear Magnetic Resonance (NMR) spectroscopy can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach. researchgate.net These theoretical predictions aid in the assignment of experimental NMR signals to specific atoms in the molecule. nih.gov

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can predict the electronic absorption spectra (UV-Vis) of the molecule. researchgate.net These calculations help in understanding the electronic transitions responsible for the observed absorption bands.

Molecular Modeling and Dynamics Simulations for Ligand-Target Interactions (in vitro binding mechanisms)

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the binding of a ligand, such as this compound, to a biological target, typically a protein. researchgate.net These simulations provide insights into the binding affinity, the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein's active site, and the stability of the ligand-protein complex over time. researchgate.netresearchgate.net For instance, in studies of similar quinoline derivatives, docking has been used to predict binding affinities to enzymes like dehydrogenase, suggesting potential inhibitory activity. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling for In Vitro Biological Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov By analyzing a set of molecules with known activities, a QSAR model can be developed to predict the activity of new, untested compounds like this compound. These models use various molecular descriptors, such as electronic, steric, and hydrophobic properties, to quantify the structural features that are important for the observed biological effect.

Computational Elucidation of Reaction Pathways and Transition States

Quantum chemical calculations are instrumental in elucidating the mechanisms of chemical reactions. nih.gov By mapping the potential energy surface of a reaction, chemists can identify the transition states, which are the high-energy structures that connect reactants and products. The energy of the transition state determines the activation energy of the reaction, providing crucial information about the reaction kinetics. This approach can be used to study the synthesis of this compound or its subsequent reactions, offering a detailed understanding of the reaction mechanism at a molecular level.

Advanced Spectroscopic and Analytical Methodologies for Structural Elucidation of 3 Hydroxyquinoline 5 Carbonitrile and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment (¹H, ¹³C, 2D NMR techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural elucidation of organic molecules like 3-Hydroxyquinoline-5-carbonitrile. Through the analysis of ¹H and ¹³C NMR spectra, as well as two-dimensional (2D) NMR experiments, a complete assignment of all proton and carbon signals can be achieved. acs.orgtsijournals.com

¹H NMR Spectroscopy: The ¹H NMR spectrum of a this compound derivative would exhibit distinct signals for each proton in the molecule. The chemical shifts (δ) of these protons are influenced by their local electronic environment. For instance, protons on the aromatic quinoline (B57606) core will resonate in the downfield region, typically between 7.0 and 9.0 ppm, due to the deshielding effect of the aromatic ring current. The proton of the hydroxyl group (-OH) would likely appear as a broad singlet, and its chemical shift can be concentration-dependent. Protons on any aliphatic side chains would appear in the upfield region of the spectrum. Spin-spin coupling between adjacent protons provides valuable information about the connectivity of the molecule. For example, the protons on the quinoline ring will show characteristic coupling patterns (e.g., doublets, triplets, and multiplets) that help in their assignment. uncw.edufrontiersin.org

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom gives rise to a distinct signal. The chemical shifts in the ¹³C NMR spectrum are indicative of the type of carbon atom (e.g., aromatic, nitrile, or carbon bearing a hydroxyl group). The carbon of the nitrile group (-C≡N) typically appears in the range of 115-125 ppm. Aromatic carbons resonate in the downfield region, similar to ¹H NMR, while aliphatic carbons appear in the upfield region. frontiersin.orgresearchgate.net

2D NMR Techniques: For complex quinoline derivatives where one-dimensional spectra may be insufficient for a complete structural assignment, 2D NMR techniques such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable. acs.orgresearchgate.netmdpi.com A COSY spectrum reveals correlations between coupled protons, helping to establish the proton-proton connectivity within the molecule. acs.org An HMBC spectrum shows correlations between protons and carbons that are two or three bonds apart, which is crucial for piecing together the entire molecular structure, including the placement of substituents on the quinoline ring. mdpi.com

Table 1: Representative ¹H and ¹³C NMR Data for a Substituted Quinoline Derivative

| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| 2 | 8.78 (d, J=4.1 Hz) | 150.2 |

| 3 | 7.43 (dd, J=8.3, 4.1 Hz) | 121.5 |

| 4 | 8.15 (d, J=8.3 Hz) | 136.1 |

| 5 | 7.75 (d, J=8.5 Hz) | 128.9 |

| 6 | 7.53 (t, J=7.8 Hz) | 127.6 |

| 7 | 7.33 (d, J=7.6 Hz) | 129.4 |

| 8 | 8.93 (s) | 148.3 |

Note: Data is hypothetical and for illustrative purposes. Actual chemical shifts will vary depending on the specific substituents and solvent used. Data based on similar quinoline structures. mdpi.comchemicalbook.com

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight of this compound and its derivatives with high accuracy. It also provides valuable information about the molecule's structure through the analysis of its fragmentation pattern. tubitak.gov.tr

Upon ionization in the mass spectrometer, the molecule forms a molecular ion (M+), and the mass-to-charge ratio (m/z) of this ion provides the molecular weight of the compound. chemguide.co.uk High-resolution mass spectrometry (HRMS) can determine the molecular weight with enough precision to deduce the elemental formula. acs.org

The molecular ion is often energetically unstable and can break apart into smaller, charged fragments. chemguide.co.uk The pattern of these fragments is unique to the molecule's structure and can be used to confirm its identity. For this compound, common fragmentation pathways could involve the loss of the hydroxyl group (-OH), the nitrile group (-CN), or cleavage of the quinoline ring system. libretexts.orgyoutube.com The analysis of these fragmentation patterns can help to confirm the presence of specific functional groups and their positions within the molecule. researchgate.netwhitman.edu

Table 2: Expected Mass Spectrometry Data for this compound (C₁₀H₆N₂O)

| Ion | m/z (Mass-to-Charge Ratio) | Possible Identity |

| [M]+ | 170 | Molecular Ion |

| [M-HCN]+ | 143 | Loss of hydrogen cyanide |

| [M-CO]+ | 142 | Loss of carbon monoxide |

| [C₉H₆N]+ | 130 | Loss of CO and H |

Note: This data is predictive and based on the principles of mass spectrometry fragmentation. Actual fragmentation may vary.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, allowing for the identification of key functional groups present in this compound and its derivatives. researchgate.netnih.gov

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. Specific functional groups absorb IR radiation at characteristic frequencies. For this compound, the IR spectrum would be expected to show:

A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group.

A sharp, strong absorption band around 2220-2260 cm⁻¹ due to the C≡N stretching vibration of the nitrile group.

Absorption bands in the 1500-1600 cm⁻¹ region, characteristic of C=C and C=N stretching vibrations within the quinoline aromatic ring system.

C-H stretching vibrations for the aromatic protons typically appear above 3000 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy is a light scattering technique that provides information about the vibrational, rotational, and other low-frequency modes in a molecule. researchgate.net It is particularly useful for identifying non-polar bonds and symmetric vibrations, which may be weak or absent in the IR spectrum. For this compound, the Raman spectrum would also show characteristic peaks for the nitrile and aromatic ring vibrations. acs.orgacs.org The combination of IR and Raman spectroscopy provides a more complete vibrational analysis of the molecule. researchgate.net

Table 3: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

| Hydroxyl (-OH) | O-H Stretch | 3200-3600 (broad) | IR |

| Nitrile (-C≡N) | C≡N Stretch | 2220-2260 (sharp, strong) | IR, Raman |

| Aromatic Ring | C=C and C=N Stretch | 1500-1600 | IR, Raman |

| Aromatic C-H | C-H Stretch | >3000 | IR |

Note: These are general ranges and the exact wavenumbers can be influenced by the molecular environment and intermolecular interactions.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophoric Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule and is used to analyze its chromophoric system. nih.gov The quinoline ring system in this compound is a chromophore, meaning it absorbs light in the UV-Vis region.

The UV-Vis spectrum of a quinoline derivative typically shows multiple absorption bands corresponding to π→π* and n→π* electronic transitions within the aromatic system. rsc.orgacs.org The positions (λmax) and intensities (molar absorptivity, ε) of these absorption bands are sensitive to the substituents on the quinoline ring. The hydroxyl and nitrile groups on this compound will influence the energy of these electronic transitions, causing shifts in the absorption maxima compared to unsubstituted quinoline. nus.edu.sgresearchgate.net The study of these shifts can provide valuable information about the electronic structure of the molecule. nih.gov

Table 4: Expected UV-Vis Absorption Maxima for a Quinoline Derivative

| Electronic Transition | Typical λmax (nm) | Relative Intensity |

| π→π | 220-280 | High |

| π→π | 300-350 | Moderate to High |

| n→π* | >350 | Low |

Note: The exact λmax values and intensities are dependent on the specific derivative and the solvent used for the measurement.

X-ray Crystallography for Precise Solid-State Structure Determination and Conformational Insights

This technique is invaluable for:

Confirming the connectivity of the atoms, including the positions of the hydroxyl and nitrile substituents on the quinoline ring.

Providing detailed information about the planarity of the quinoline ring system.

Revealing intermolecular interactions, such as hydrogen bonding involving the hydroxyl group, which dictate the crystal packing. nih.gov

The resulting crystal structure provides an unambiguous and highly detailed picture of the molecule's architecture.

Advanced Chromatographic Techniques (e.g., HPLC-MS) for Purity Assessment and Mixture Analysis

Advanced chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (HPLC-MS), are essential for assessing the purity of synthesized this compound and for analyzing complex mixtures containing its derivatives. nih.gov

High-Performance Liquid Chromatography (HPLC): HPLC separates components of a mixture based on their differential interactions with a stationary phase and a mobile phase. researchgate.net By using an appropriate column and mobile phase, this compound can be separated from starting materials, byproducts, and other impurities. sielc.comlew.ro The retention time of the compound is a characteristic property under specific chromatographic conditions and can be used for its identification. The area under the chromatographic peak is proportional to the concentration of the compound, allowing for quantitative analysis and purity determination. nih.gov

HPLC-Mass Spectrometry (HPLC-MS): Coupling HPLC with a mass spectrometer provides a powerful two-dimensional analytical tool. As the components of a mixture are separated by the HPLC system, they are directly introduced into the mass spectrometer. This allows for the simultaneous determination of the retention time and the mass-to-charge ratio of each component. This technique is highly sensitive and selective, making it ideal for the identification and quantification of this compound and its derivatives, even in complex matrices. nih.gov

Applications of 3 Hydroxyquinoline 5 Carbonitrile in Chemical Research and Advanced Materials

3-Hydroxyquinoline-5-carbonitrile as a Versatile Building Block in Complex Organic Synthesis

The strategic placement of the hydroxyl and cyano groups on the quinoline (B57606) framework makes this compound a highly versatile precursor in the synthesis of more complex molecular architectures. These functional groups serve as reactive handles for a wide array of chemical transformations, enabling the construction of elaborate heterocyclic systems.

Precursor for Advanced Heterocyclic Compounds and Natural Product Analogs

While direct, multi-step syntheses starting from this compound are not extensively documented in current literature, its structural motifs are found in a variety of complex heterocyclic systems. The reactivity of its functional groups suggests its utility as a starting material for creating polycyclic and substituted heterocycles.

The cyano and hydroxyl groups are amenable to a range of synthetic transformations. For instance, the nitrile group can undergo hydrolysis to a carboxylic acid or an amide, or it can be reduced to an amine. It can also participate in cycloaddition reactions or act as a directing group. The hydroxyl group can be alkylated, acylated, or used in cyclization reactions.

This potential is exemplified in the broader class of cyanopyridine and quinoline derivatives. For example, related compounds like 3-cyanopyridine-2(1H)-thiones are key intermediates in the Thorpe-Ziegler reaction to produce thieno[2,3-b]pyridines. mdpi.com Similarly, the reaction of N-(2-chloroacetyl)-α-amino acids with 3-cyanopyridine-2(1H)-thiones is a route to complex fused diazepine (B8756704) systems. researchgate.net In other research, 2-amino-3-cyanopyridine (B104079) scaffolds have been used to construct pyrido[2,3-d]pyrimidines, which show potent biological activity. nih.gov These examples highlight the synthetic utility of the cyanopyridine core present in this compound for building advanced heterocyclic systems.

Furthermore, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura wikipedia.orgorganic-chemistry.orgnih.gov and Buchwald-Hartwig amination wikipedia.orgorganic-chemistry.orglibretexts.org reactions, are powerful tools for C-C and C-N bond formation. A halogenated derivative of this compound could readily engage in these reactions, allowing for the introduction of diverse aryl, heteroaryl, or amino substituents, thereby creating a library of complex analogs for further study.

Ligands in Coordination Chemistry and Catalysis

The 8-hydroxyquinoline (B1678124) (8-HQ) isomer is a celebrated ligand in coordination chemistry, known for its ability to form stable complexes with a vast range of metal ions through its N,O-bidentate chelation site. rroij.comresearchgate.net This chelation changes the electronic and physical properties of the molecule, a feature exploited in sensing and materials science.

This compound shares the same fundamental N,O-bidentate chelating ability, with the quinoline nitrogen and the C3-hydroxyl group poised to coordinate with a metal center. The presence of the strong electron-withdrawing nitrile group at the 5-position is expected to significantly modulate the electronic properties of the quinoline ring system. This modification can influence the stability, geometry, and redox properties of the resulting metal complexes compared to those derived from unsubstituted 8-HQ.

Research on substituted 8-hydroxyquinolines demonstrates that functionalization dramatically impacts complex formation and properties. For example, studies on ester-derivatized 8-hydroxyquinolines show that the position of the electron-withdrawing group alters the stability and coordination geometry of iron(III) complexes. nih.gov Similarly, a 5-nitro-8-hydroxyquinoline-proline hybrid was shown to form mono-, bis-, and even tris-complexes with various metal ions, including Fe(II), Fe(III), Cu(II), and Zn(II), with the specific coordination depending on the pH and metal-to-ligand ratio. mdpi.com While these studies focus on the 8-hydroxy isomer, they underscore the principle that substituents play a critical role in tuning the coordination chemistry. The use of a CuI/8-hydroxyquinoline system has also been reported for facilitating copper-catalyzed N-arylation reactions, highlighting a direct role in catalysis. nih.gov

The potential catalytic applications of metal complexes derived from this compound remain an area ripe for exploration, building on the established catalytic prowess of related quinoline-metal assemblies.

Exploration in Materials Science and Optoelectronic Devices

The rigid, planar structure and tunable electronic properties of the quinoline ring make it an attractive scaffold for advanced materials, particularly in the field of optoelectronics. The specific substitution pattern of this compound offers a unique combination of features for developing novel fluorescent materials and components for electronic devices.

Fluorescent Probes and Chemosensors for Metal Ions and Other Analytes (laboratory scale)

Fluorescent chemosensors are molecules that signal the presence of a specific analyte, such as a metal ion, through a change in their fluorescence intensity or color. Hydroxyquinoline derivatives are particularly effective in this role. nih.gov The sensing mechanism often relies on processes like photoinduced electron transfer (PET) or excited-state intramolecular proton transfer (ESIPT), which are modulated by metal ion chelation. rsc.org

Upon chelation to a metal ion, the hydroxyl proton of the quinoline is displaced, and the N,O-bidentate pocket binds the metal. This event can inhibit the ESIPT pathway or alter electronic transitions, leading to a significant "turn-on" or "turn-off" fluorescent response. For example, an 8-hydroxyquinoline-based sensor was shown to selectively detect Zn(II) ions with a distinct fluorescence enhancement. mdpi.com Another probe based on the 8-hydroxyquinoline scaffold linked to a rhodamine fluorophore was developed for the highly selective detection of Hg(II) ions in solution and living cells. nih.gov

While these examples utilize the 8-hydroxyquinoline isomer, the fundamental principles are applicable to this compound. The photophysical properties, such as absorption and emission wavelengths, quantum yield, and Stokes shift, would be different due to the altered electronic structure from the hydroxyl group's position and the influence of the C5-nitrile group. researchgate.netresearchgate.net Research on 8-hydroxyquinoline-5-sulfonic acid has shown that dozens of metal ions form fluorescent complexes, with sensitivities reaching sub-picomole levels, indicating the high potential of this class of compounds as analytical reagents. uci.edu

Table 1: Examples of Metal Ion Sensing by Hydroxyquinoline Derivatives (Illustrative) This table shows data for related hydroxyquinoline compounds to illustrate the principle, as specific data for this compound is not available.

| Derivative | Analyte | Sensing Medium | Detection Limit | Fluorescence Change | Ref. |

|---|---|---|---|---|---|

| 8-Hydroxyquinoline-based probe (HL) | Zn(II) | THF/H₂O | Not specified | Turn-on | mdpi.com |

| Rhodamine-8-hydroxyquinoline (RHOQ) | Hg(II) | MeOH/Tris buffer | 9.67 × 10⁻⁸ M | 550-fold enhancement | nih.gov |

Components in Organic Light-Emitting Diodes (OLEDs) and Optoelectronic Materials (theoretical/device properties)

Organic Light-Emitting Diodes (OLEDs) are a cornerstone of modern display and lighting technology. The performance of an OLED is highly dependent on the properties of the organic materials used in its emissive and charge-transport layers. Metal complexes of 8-hydroxyquinoline, most famously tris(8-hydroxyquinoline)aluminum (Alq3), are benchmark materials in this field due to their excellent thermal stability, electron mobility, and strong green electroluminescence. mdpi.comicm.edu.plscispace.com

The properties of these organometallic complexes can be finely tuned by modifying the structure of the quinoline ligand or by changing the central metal ion. scispace.com Introducing electron-withdrawing or electron-donating groups onto the quinoline ring can alter the HOMO/LUMO energy levels, which in turn affects the charge injection/transport properties and the emission color of the resulting device. rroij.com For example, studies have shown that incorporating ZnO quantum dots into an Alq3 matrix can shift the emission from green to yellow. mdpi.com

While Alq3 is based on the 8-hydroxy isomer, the principles suggest that this compound could be a valuable ligand for new OLED materials. The 3-hydroxy position would lead to a different coordination geometry around the metal center, and the potent electron-withdrawing nitrile group at C5 would be expected to significantly lower the LUMO energy level. This could facilitate electron injection and potentially shift the emission color towards the blue region of the spectrum, which is highly sought after for display applications. Although specific device data for complexes of this compound are not yet available, the synthesis of various triarylamines and other derivatives for OLED applications is an active area of research. researchgate.net

Biological Research Applications of this compound Derivatives (Strictly in vitro and Mechanistic Studies)

The quinoline nucleus is a common feature in a multitude of biologically active compounds. When combined with a nitrile group, which can act as a hydrogen bond acceptor or a reactive center, the resulting derivatives often exhibit potent and specific biological effects. Research into this class of compounds has revealed promising anticancer and antimicrobial activities, with studies focusing on their mechanisms of action at the cellular and molecular level.

Several studies on quinoline and pyridine (B92270) carbonitrile derivatives have demonstrated significant in vitro anticancer activity. For example, a series of novel pyrimidine-5-carbonitrile derivatives were designed as dual inhibitors of the epidermal growth factor receptor (EGFR) and cyclooxygenase-2 (COX-2), two key targets in oncology. The most potent compounds in this series, 4e and 4f , showed significant cytotoxicity against the Colo 205 colon cancer cell line with IC₅₀ values of 1.66 µM and 1.83 µM, respectively. Mechanistic studies revealed that these compounds induced cell cycle arrest at the G1 phase and promoted apoptosis, as evidenced by an 8- to 10-fold increase in caspase-3 concentration compared to controls. nih.gov

In another study, novel cyanopyridone derivatives were synthesized and evaluated for their anticancer effects. orientjchem.org Similarly, a series of 2-amino-3-cyanopyridine derivatives were identified as dual inhibitors of VEGFR-2 and HER-2, two other important receptor tyrosine kinases involved in cancer progression. nih.gov

The antimicrobial potential of this structural class has also been investigated. A study focused on 1,8-naphthyridine-3-carbonitrile (B1524053) analogues, which share a similar nitrogen-containing heterocyclic core, identified compounds with significant in vitro activity against Mycobacterium tuberculosis. The most active compound, ANA-12 , exhibited a minimum inhibitory concentration (MIC) of 6.25 µg/mL. rsc.org

These findings, while not on derivatives of this compound itself, establish a strong precedent for the biological potential of this class of molecules. The combination of the quinoline ring, a known pharmacophore, with the cyano group provides a powerful template for designing novel therapeutic agents for further in vitro investigation.

Table 2: Examples of in vitro Biological Activity of Related Carbonitrile Heterocycles This table shows data for related compounds to illustrate the biological potential of the quinoline/pyridine carbonitrile scaffold.

| Compound Series | Biological Target/Activity | Key Finding (in vitro) | Cell Line / Organism | Ref. |

|---|---|---|---|---|

| Pyrimidine-5-carbonitriles | Anticancer (EGFR/COX-2) | Compound 4e : IC₅₀ = 1.66 µM; induces G1 arrest and apoptosis | Colo 205 | nih.gov |

| 1,8-Naphthyridine-3-carbonitriles | Antitubercular | Compound ANA-12 : MIC = 6.25 µg/mL | M. tuberculosis H37Rv | rsc.org |

Enzyme Inhibition and Activation Studies (in vitro assays)